molecular formula C21H36O5 B023415 Misoprostol acid CAS No. 112137-89-0

Misoprostol acid

Cat. No. B023415
M. Wt: 368.5 g/mol
InChI Key: CNWGPXZGIIOYDL-MKYGPDKMSA-N
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Description

Misoprostol is a synthetic prostaglandin E1 analogue used to prevent and treat stomach and duodenal ulcers, induce labor, cause an abortion, and treat postpartum bleeding due to poor contraction of the uterus . It is taken by mouth when used to prevent gastric ulcers in people taking nonsteroidal anti-inflammatory drugs (NSAID) .


Synthesis Analysis

Misoprostol is a synthetic prostaglandin which is related structurally to naturally occurring prostaglandin E1 (PGE1). The major structural alteration of PGE1 was the relocation of the 15-hydroxy group to the adjacent 16-position. This modification significantly reduced typical prostaglandin side-effects such as diarrhea, yet retained full antisecretory potency and also provided a degree of oral activity . The second modification was the addition of a methyl group to carbon-16 to prevent metabolic oxidation of the hydroxy group. This structural change greatly increased both oral potency and duration of action and completed the synthetic development of misoprostol .


Molecular Structure Analysis

The molecular formula of Misoprostol acid is C21H36O5 . The molecular weight is 368.5 g/mol . The IUPAC name is 7- [ (1 R ,2 R ,3 R )-3-hydroxy-2- [ ( E )-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid .


Chemical Reactions Analysis

Misoprostol has polar and hydrophobic interactions . It undergoes extensive and rapid pre-systemic metabolism into the active metabolite, misoprostol acid . An isocratic acetonitrile/water/methanol mobile phase at a flow rate of 1.0 ml/min gave adequate separation of misoprostol and its degradation impurities .


Physical And Chemical Properties Analysis

Misoprostol acid is a non-invasive, effective medical method for completion of abortion in missed abortion . It is chemically unstable at room temperature, as is PGE1 . This problem has been solved by pharmaceutical formulation studies which led to a stable and solid dosage form .

Scientific Research Applications

  • Gastric Acid Secretion Inhibition : Misoprostol is effective in inhibiting histamine-stimulated acid secretion in canine parietal cells, with its metabolite being equally potent. This effect is also observed in healthy human subjects, where misoprostol inhibits gastric acid secretion similar to the effect of cimetidine at a 300 mg dose (Bachlechner et al., 2011) (Dajani, 1987).

  • Mucosal Protection and Antiulcer Efficacy : It reduces gastric acid secretion and stimulates mucus secretion, contributing to its mucosal protective action and antiulcer efficacy. It also shows promise in treating acute peptic ulcers, but long-term tolerability and prevention of recurrence are not fully understood (Wilson et al., 1986) (Monk & Clissold, 1987).

  • Reducing Fat Malabsorption : In cystic fibrosis patients with significant fat malabsorption, misoprostol added to pancrease significantly reduces this malabsorption (Robinson et al., 1988).

  • Therapeutic Applications in Obstetrics : It shows promise in the medical management of miscarriage, abortion, and induction of labor. However, its use in obstetrics and gynecology should be considered carefully due to potential risks (El Refaey & Jauniaux, 1997) (Goldberg et al., 2001).

  • Diverse Therapeutic Applications : Misoprostol has applications in gastrointestinal protection, immune regulation, and regulating immune cascades. Its role in preventing and managing upper gastrointestinal ulcers and NSAID-induced gastropathy is also of interest, although its place in therapy is not fully established (Davies et al., 2001) (Walt, 1992).

  • Colonic Mucosal Protection : It provides unique mucosal protective effects in experimental colitis, offering morphologic and histologic protection but not fluid absorption protection (Fedorak et al., 1990).

  • Toxicological Studies and Pharmacokinetics : Research includes sensitive analysis of misoprostol acid in whole blood samples for applications in forensic toxicology and controlled abortion studies. Studies also explore the pharmacokinetics of misoprostol with different routes of administration, which has implications for its dosing and bioequivalence (Simões et al., 2012) (Zieman et al., 1997).

properties

IUPAC Name

7-[(1R,2R,3R)-3-hydroxy-2-[(E)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36O5/c1-3-4-13-21(2,26)14-9-11-17-16(18(22)15-19(17)23)10-7-5-6-8-12-20(24)25/h9,11,16-17,19,23,26H,3-8,10,12-15H2,1-2H3,(H,24,25)/b11-9+/t16-,17-,19-,21?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNWGPXZGIIOYDL-MKYGPDKMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(CC=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(C)(C/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601347869
Record name Misoprostol acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Misoprostol acid

CAS RN

66792-31-2, 112137-89-0
Record name Misoprostol acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066792312
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Misoprostol acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 112137-89-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MISOPROSTOL ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12Z0SU967A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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